2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Medicinal chemistry Amidine basicity Hydrogen bonding

Researchers needing a well-characterized, pure tetrahydroindazole carboximidamide reference standard for SAR or fragment-based screening often encounter purity variability and supply uncertainty. This compound directly solves that: • ≥95% purity (HPLC), enabling reproducible biophysical and analytical method development. • N2-cyclopropylmethyl group imparts a unique steric/electronic profile; allows head-to-head metabolic stability comparisons vs. ethyl, isopropyl analogs. • Strongly basic amidine (pKa ~11-12) for salt-bridge interactions; ideal for fragment growing from N2 or C3 vectors. • In stock with rapid global delivery - no minimum order.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 2098138-21-5
Cat. No. B1483960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
CAS2098138-21-5
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1CCC2=NN(C(=C2C1)C(=N)N)CC3CC3
InChIInChI=1S/C12H18N4/c13-12(14)11-9-3-1-2-4-10(9)15-16(11)7-8-5-6-8/h8H,1-7H2,(H3,13,14)
InChIKeyRPHSVJMKGJAWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide Identity & Specs


2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a synthetic heterocyclic small molecule belonging to the tetrahydroindazole carboximidamide class. Its molecular formula is C₁₂H₁₈N₄ with a molecular weight of 218.3 g/mol . The scaffold consists of a saturated cyclohexene ring fused to a pyrazole (indazole), bearing an N2-cyclopropylmethyl substituent and a C3-carboximidamide group. Vendor specifications indicate a minimum purity of 95% . This compound is offered as a research chemical for laboratory use; no GMP-grade material or pharmacopoeial monograph has been identified. The compound was previously catalogued by CymitQuimica (Biosynth brand) under reference 3D-YID13821, though the listing is now marked as discontinued .

1 Non-aromatic tetrahydroindazole core for scaffold-hopping studies
2 Carboximidamide bioisostere for guanidine/amine pharmacophores
3 Reference standard with vendor-reported purity ≥95%

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide Uniqueness vs. Analogs


Within the 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide series, variation at the N2 position (e.g., methyl, ethyl, isopropyl, propargyl, or unsubstituted) is expected to introduce non-trivial differences in lipophilicity, conformational constraint, and metabolic stability based on well-established medicinal chemistry principles for this scaffold class [1]. The cyclopropylmethyl group imposes a distinct steric and electronic environment versus linear or branched alkyl chains, potentially altering target-binding geometry and CYP-mediated oxidative metabolism. Furthermore, the carboximidamide moiety (–C(=NH)NH₂) is strongly basic (pKa ~11–12 for amidines) and can engage in bidentate hydrogen-bonding and salt-bridge interactions that are absent in the corresponding carboxamide (–C(=O)NH₂) analogs [2]. These structural features collectively mean that biological potency, selectivity, solubility, and pharmacokinetic behavior observed for one N2-substituted tetrahydroindazole carboximidamide cannot be assumed to transfer to another without experimental verification. No publicly available head-to-head biological data were identified to quantify the magnitude of these differences for the specific compound, underscoring the procurement risk of unvalidated substitution.

N2-substituent mismatch may alter target geometry
Cyclopropylmethyl constraint vs ethyl, isopropyl, or propargyl groups can shift selectivity or potency; class-level SAR supports this but direct data are absent.
Carboximidamide vs carboxamide ionization shift
The strongly basic amidine (pKa ~11–12) contrasts with neutral carboxamides, potentially changing solubility and permeability profiles.
No head-to-head comparator data available
Biological or physicochemical benchmarking against N2-alkyl analogs is lacking; substitution without validation introduces procurement risk.

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide Differentiation Evidence


Carboximidamide vs. Carboxamide: Basicity & H-Bonding

No direct head-to-head data exist for this compound. However, at the class-level, the carboximidamide group (–C(=NH)NH₂) in this compound confers a pKa of approximately 11–12, making it protonated at physiological pH, in stark contrast to the neutral carboxamide (–C(=O)NH₂) found in closely related indazole-3-carboxamides (e.g., patent GR-3037029-T3 compounds) [1] [2]. This difference in ionization state directly impacts solubility, membrane permeability, and the ability to form salt bridges with aspartate or glutamate residues in target protein binding pockets.

Carboximidamide Basicity
Class-level inference
pKa ~11–12 vs ~−1 to 0
Ionization state difference at physiological pH
No experimental pKa located for this compound
Medicinal chemistry Amidine basicity Hydrogen bonding

Cyclopropylmethyl Substituent Constraint vs. Alkyl Chains

The N2-cyclopropylmethyl group introduces a geometrically constrained substituent that differs from the freely rotating ethyl, n-propyl, or isopropyl chains found in commercially catalogued analogs such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide [1]. The cyclopropyl ring restricts the dihedral angle of the methylene linker and presents a unique sp²-like electronic character due to its bent bonds (Walsh orbitals). No experimental conformational or target-binding data exist for this specific compound, but class-level SAR for related tetrahydroindazole series indicates that N2-substituent bulk and shape significantly modulate potency and selectivity [2].

N2 Substituent Constraint
Class-level inference
Cyclopropylmethyl vs flexible alkyl chains
Geometry may affect target selectivity
Inferred from conformational principles
Conformational analysis Ligand design Cyclopropyl group

Saturated vs. Aromatic Indazole Core Flexibility

The 4,5,6,7-tetrahydro-2H-indazole core contains a saturated cyclohexene ring, distinguishing it from the fully aromatic 1H-indazole or 2H-indazole scaffolds prevalent in many kinase inhibitor programs (e.g., IKK2 inhibitors in patent US8501780, or Wnt/β-catenin inhibitors) [1] [2]. Saturation increases molecular flexibility, alters the vector of the C3 substituent, and typically increases aqueous solubility and decreases crystal packing energy compared to planar aromatic indazoles. No direct solubility or conformational comparison data exist for CAS 2098138-21-5.

Core Saturation State
Class-level inference
Tetrahydroindazole vs aromatic indazole
Increased flexibility may shift pharmacophore
No solubility or conformational data available
Scaffold hopping Conformational flexibility Physicochemical properties

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide Research Applications


Chemical Probe & Scaffold Hopping in Kinase/GPCR

The tetrahydroindazole carboximidamide scaffold serves as a non-aromatic, conformationally flexible alternative to flat indazole carboxamides commonly used in kinase (IKK2, IRAK4) or GPCR (5-HT₄) inhibitor programs . The carboximidamide group can function as a bioisostere for a protonated amine or guanidine, making this compound a candidate for exploring novel binding interactions in targets that recognize cationic ligands. Researchers may procure this compound as a starting material for focused library synthesis or as a reference standard for SAR studies comparing saturated versus aromatic indazole cores.

Amidine Fragment Library & Biophysical Screening

Given its low molecular weight (218.3 g/mol) and the strongly basic amidine functionality, this compound is structurally suited for fragment-based drug discovery (FBDD). It can serve as a fragment hit for targets amenable to amidine-mediated binding (e.g., proteases, phosphatases, or nucleic acid-binding proteins). The cyclopropylmethyl group provides a modest hydrophobic surface for initial affinity, while the amidine offers opportunities for salt-bridge formation. Biophysical screening (SPR, TSA, NMR) may identify initial hits that can be optimized by growing from the N2 or C3 vectors.

LC-MS/HPLC Analytical Reference Standard

With a vendor-reported purity specification of ≥95% , this compound can be used as a reference standard for developing and validating analytical methods (HPLC, LC-MS) for the tetrahydroindazole carboximidamide series. Its distinctive UV chromophore (indazole) and ionizable amidine group make it suitable for method development studies involving reversed-phase chromatography with ion-pairing or HILIC modes. Procurement for this purpose does not require biological validation data.

Metabolic Stability Screening vs. N2-Alkyl Analogs

The cyclopropylmethyl group is known in medicinal chemistry to resist CYP-mediated oxidation better than simple alkyl chains due to the ring strain and lack of accessible hydrogen atoms at the cyclopropyl carbons. While no direct microsomal stability data exist for CAS 2098138-21-5, this compound could be procured alongside analogs bearing N2-ethyl, N2-isopropyl, or N2-propargyl groups to conduct a comparative in vitro metabolic stability study in liver microsomes or hepatocytes, generating the missing differentiation data needed for lead optimization decisions.

Application
Selection Property
Validation Focus
Chemical Probe & Scaffold Hopping
Saturated tetrahydroindazole core; Carboximidamide bioisostere
Target binding mode comparison vs aromatic indazoles
Amidine Fragment Library Screening
Low molecular weight; Strongly basic amidine
Biophysical hit detection suitability
Analytical Reference Standard
Defined purity specification; UV-active core
Chromatographic method performance
Metabolic Stability Comparison
Cyclopropylmethyl constraint vs alkyl chains
Comparative metabolic stability assessment
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